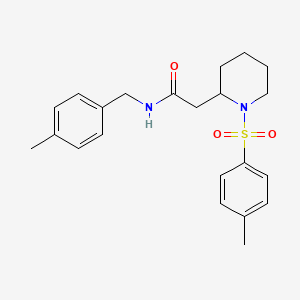

N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is an acetamide derivative characterized by a 4-methylbenzyl group attached to the nitrogen atom and a 1-tosylpiperidin-2-yl moiety linked via an acetamide bridge. The tosyl (p-toluenesulfonyl) group introduces steric bulk and electron-withdrawing properties, which may influence solubility, metabolic stability, and target interactions.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-17-6-10-19(11-7-17)16-23-22(25)15-20-5-3-4-14-24(20)28(26,27)21-12-8-18(2)9-13-21/h6-13,20H,3-5,14-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLSZHXCGDSUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the tosyl group: Tosylation is usually carried out using tosyl chloride in the presence of a base such as pyridine.

Attachment of the 4-methylbenzyl group: This step can involve a nucleophilic substitution reaction where the piperidine nitrogen attacks a 4-methylbenzyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the 4-methylbenzyl group.

Reduction: Reduction reactions could target the tosyl group or the acetamide functionality.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine nitrogen or the benzyl position.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce de-tosylated or de-acetylated compounds.

Scientific Research Applications

N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound belonging to the piperidine derivatives class. Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

This compound has various potential applications in scientific research:

- Chemistry It can be used as a building block for synthesizing more complex molecules.

- Biology It can be potentially used as a ligand in receptor studies or as a tool in biochemical assays.

- Medicine Its pharmacological properties can be investigated for potential therapeutic uses.

- Industry It can be used in developing new materials or as an intermediate in chemical manufacturing.

This compound has garnered interest in medicinal chemistry and pharmacology because of its potential biological activities, including its role as a ligand in receptor studies and its possible therapeutic applications.

Chemical Information

- Other names N-(2-fluorophenyl)-2-[4-(4-methylbenzyl)piperazin-1-yl]acetamide is also known as CHEMBL1766590, STK478959, AKOS003353421, and N-(2-FLUOROPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE .

- Molecular Formula The molecular formula is C20H24FN3O .

- Computed Descriptors The compound has an IUPAC name of N-(2-fluorophenyl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide . Its InChI code is InChI=1S/C20H24FN3O/c1-16-6-8-17(9-7-16)14-23-10-12-24(13-11-23)15-20(25)22-19-5-3-2-4-18(19)21/h2-9H,10-15H2,1H3,(H,22,25) . Its InChIKey is SDZSAHMPZYUGFD-UHFFFAOYSA-N . The SMILES code is CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC=C3F .

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific biological target. Generally, piperidine derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven pharmacological profiles:

Key Observations:

The tosyl group in the target compound may reduce metabolic degradation compared to compounds with unprotected piperidine rings (e.g., N-benzyl-2-(4-methylpiperidin-1-yl)acetamide) . Chlorophenyl and nitrophenyl substituents (as in IV-13 and III-27) are associated with enhanced electrophilic reactivity, which may correlate with anticancer or antimicrobial effects .

Enzyme Inhibition Potential: Acetamide derivatives with piperidine/piperazine rings (e.g., 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide in ) demonstrate potent antimicrobial activity, suggesting the target’s piperidinyl-tosyl group could interact similarly with bacterial enzymes . Compounds like N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide () inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), implying the target’s piperidine core may confer analogous activity .

Anticancer and Anticonvulsant Profiles :

- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () shows IC50 values <1 µM against multiple cancer cell lines, highlighting the role of sulfonyl and heterocyclic groups in cytotoxicity .

- The target’s lack of a sulfonyl group may limit direct anticancer activity compared to these derivatives.

- Compound 5i () exhibits anticonvulsant potency comparable to phenytoin, suggesting acetamides with bulky aromatic groups (e.g., 4-chlorobenzoyl) are critical for seizure suppression .

Biological Activity

N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including its role as a ligand in receptor studies and its possible therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound features a piperidine ring, a tosyl group, and a 4-methylbenzyl substituent. The synthesis typically involves several key steps:

- Formation of the Piperidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Tosylation : Conducted using tosyl chloride in the presence of a base such as pyridine.

- Nucleophilic Substitution : The piperidine nitrogen attacks a 4-methylbenzyl halide to form the final product.

The biological activity of this compound is largely dependent on its interaction with various biological targets. Piperidine derivatives are known to modulate receptor activity and enzyme functions, suggesting that this compound may influence signaling pathways relevant to pharmacological effects.

Potential Applications

- Pharmacological Properties : Preliminary studies suggest that this compound may exhibit significant pharmacological properties, warranting further investigation into its therapeutic potential.

- Ligand for Receptor Studies : Its structure allows it to act as a ligand in biochemical assays, making it useful for studying receptor interactions and signaling mechanisms.

Research Findings

Recent studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound:

Anticancer Activity

A study evaluating the anticancer effects of piperidine derivatives found that compounds with structural similarities exhibited significant cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines. The mechanisms involved included apoptosis induction and cell cycle arrest, indicating that this compound could similarly affect tumor cells .

Enzyme Interaction

Research has shown that related compounds can effectively inhibit enzymes involved in inflammatory responses. For instance, certain piperidine derivatives inhibited lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, highlighting their potential as anti-inflammatory agents .

Q & A

Q. What are the standard synthetic routes for N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling a tosylated piperidine intermediate with a 4-methylbenzyl-substituted acetamide precursor. Key steps include:

- Amide bond formation : Use coupling agents like TBTU or HATU in dry dichloromethane (DCM) under inert conditions, as seen in analogous acetamide syntheses .

- Tosylation : Piperidine derivatives are tosylated using p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Optimization : Reaction yields (e.g., 45% in related compounds) can be improved by adjusting stoichiometry, temperature (room temperature vs. reflux), and purification methods (column chromatography or recrystallization) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry, particularly for the tosyl and piperidinyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed mass accuracy within 1 ppm) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

- X-ray Crystallography : Resolves molecular conformation and crystal packing, as demonstrated for structurally similar acetamides .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different in vitro models?

- Methodological Answer : Contradictions may arise from assay variability or compound stability. Recommended approaches:

- Standardized Assay Protocols : Use consistent cell lines (e.g., HCT-116, MCF-7) and viability assays (e.g., MTT) to reduce variability .

- Purity Validation : Confirm compound purity (>95%) via HPLC and LC-MS to exclude degradation products .

- Dose-Response Studies : Establish EC/IC values across multiple replicates to identify activity thresholds .

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of This compound derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., tosyl group, benzyl ring methylation) and evaluate changes in activity .

- Computational Modeling : Perform molecular docking to predict binding interactions with target proteins (e.g., kinases, GPCRs) .

- Pharmacological Profiling : Test analogs in functional assays (e.g., enzyme inhibition, receptor binding) to correlate structural features with activity .

Q. What experimental approaches are recommended to investigate the metabolic stability and pharmacokinetic profile of This compound?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes or hepatocytes to assess phase I/II metabolism and identify major metabolites via LC-MS/MS .

- Plasma Protein Binding : Evaluate binding affinity using equilibrium dialysis or ultrafiltration .

- Pharmacokinetic Studies : Administer the compound in rodent models and measure plasma half-life, bioavailability, and tissue distribution .

Specialized Technical Questions

Q. How can crystallographic data inform the conformational analysis of This compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond angles and torsional strain in the piperidinyl and acetamide moieties, as shown for chlorophenyl acetamide derivatives .

- Density Functional Theory (DFT) : Compare experimental crystal structures with computational models to identify energetically favorable conformers .

Q. What methodologies address discrepancies in spectral data (e.g., NMR splitting patterns) for This compound?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at different temperatures .

- 2D NMR Techniques : Use COSY, NOESY, or HSQC to assign overlapping peaks and confirm spatial interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.